molecular formula C21H23F2N3O4S B2891019 N1-(2,4-difluorophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896287-20-0

N1-(2,4-difluorophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2891019
CAS RN: 896287-20-0
M. Wt: 451.49
InChI Key: RNVKDOSAQQVXPN-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H23F2N3O4S and its molecular weight is 451.49. The purity is usually 95%.
BenchChem offers high-quality N1-(2,4-difluorophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,4-difluorophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Science Applications

N1-(2,4-difluorophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, due to its complex structure, finds applications primarily in the synthesis of novel materials and in studies of chemical properties. It is involved in the development of materials with specific desirable properties, such as high thermal stability, solubility in organic solvents, and potential applications in electronics and photonics.

  • Polyamide Synthesis : Research into the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties leverages compounds similar to N1-(2,4-difluorophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide. These materials exhibit high thermal stability, excellent solubility in organic solvents, and potential for creating strong, flexible films with low dielectric constants, making them suitable for electronic applications (Liu et al., 2013).

  • Catalysis : The compound has been found to enhance the efficiency of catalytic reactions, such as copper-catalyzed coupling reactions of (hetero)aryl halides with alkynes. Research shows that ligands derived from N1-(2,4-difluorophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide can improve reaction conditions, lower the required temperatures for bromides and iodides, and facilitate the synthesis of diverse internal alkynes (Chen et al., 2023).

  • Supramolecular Chemistry : The structure of N1-(2,4-difluorophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide facilitates the formation of supramolecular networks through hydrogen bonding. Studies on related compounds have shown the ability to form extended networks, which could have implications for the development of new materials with specific mechanical properties or for the encapsulation and delivery of pharmaceuticals (Lee, 2010).

  • Electrochemical Applications : Research involving similar structures has explored their use in electrochemical applications, such as in the development of mixture electrolytes for Li-O2 batteries. These studies highlight the potential of such compounds to improve the reversibility and efficiency of oxygen reduction and evolution reactions, critical for enhancing battery performance (Khan & Zhao, 2014).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O4S/c1-13-5-6-14(2)19(10-13)31(29,30)26-9-3-4-16(26)12-24-20(27)21(28)25-18-8-7-15(22)11-17(18)23/h5-8,10-11,16H,3-4,9,12H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVKDOSAQQVXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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